molecular formula C9H9N3S B1587251 2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide CAS No. 61689-98-3

2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide

Cat. No. B1587251
CAS RN: 61689-98-3
M. Wt: 191.26 g/mol
InChI Key: KMURXFMBQTXIRR-UHFFFAOYSA-N
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Description

2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and biotechnology. This compound is a benzimidazole derivative, which is a class of compounds that has been extensively studied for their diverse biological activities.

Scientific Research Applications

Antimicrobial Activity

This compound has been synthesized and evaluated for its potential as an antimicrobial agent. Studies have shown that derivatives of this molecule exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , as well as fungal species like Candida albicans . The antimicrobial properties make it a candidate for further research in developing new antibiotics, especially in the face of rising antibiotic resistance.

Anticancer Properties

Research indicates that certain derivatives of 2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide have shown promising results in inhibiting the growth of cancer cell lines, such as human colorectal (HCT116) cells . The cytotoxicity of these compounds suggests their potential use in cancer therapy, particularly in targeting colon cancer.

Molecular Docking Studies

The compound’s derivatives have been used in molecular docking studies to understand their binding efficacy to the active site of enzymes like cyclin-dependent kinase-8 . This is crucial for the development of targeted cancer therapies, as it allows for the design of molecules that can specifically inhibit cancer-related enzymes.

Antitubercular Activity

In addition to its antimicrobial and anticancer applications, there is evidence that derivatives of this compound have been assessed for their antitubercular activity against Mycobacterium tuberculosis . This opens up possibilities for its use in treating tuberculosis, which remains a significant global health challenge.

Synthesis of Heterocycles

The structure of 2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide lends itself to the synthesis of various heterocyclic compounds . These heterocycles are key components in functional molecules used in a wide range of applications, from pharmaceuticals to materials science.

Antitumor Evaluations

Some studies have utilized the compound as a precursor for synthesizing products that were evaluated for their antitumor activities against cancer cell lines like breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . The results from these evaluations contribute to the search for new therapeutic agents in oncology.

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-8(13)5-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMURXFMBQTXIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407119
Record name (1H-Benzimidazol-2-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide

CAS RN

61689-98-3
Record name (1H-Benzimidazol-2-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the procedure of Preparation A3, 2.0 g of 2-benzimidazoleacetonitrile and 2.3 ml of diethyl dithiophosphate in 10 ml of dimethylformamide gave 150 mg of the titled compound.
[Compound]
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
diethyl dithiophosphate
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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